

Validating USP30 Inhibition: A Comparative Guide to 15-Oxospiramilactone and Other Inhibitors

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Compound of Interest

Compound Name: 15-Oxospiramilactone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **15-Oxospiramilactone** (S3) and other prominent inhibitors of Ubiquitin-Specific Protease 30 (USP30), a key regulator of mitochondrial and peroxisomal quality control. The content herein is supported by experimental data to aid in the validation and selection of appropriate inhibitors for research and therapeutic development.

Executive Summary

USP30 is a deubiquitinase that removes ubiquitin chains from mitochondrial and peroxisomal proteins, thereby counteracting the cellular processes of mitophagy and pexophagy. Inhibition of USP30 has emerged as a promising therapeutic strategy for various diseases, including Parkinson's disease and certain cancers. This guide focuses on the inhibitory effects and characteristics of **15-Oxospiramilactone**, a natural diterpenoid derivative, in comparison to other well-characterized synthetic inhibitors such as Compound 39 and FT385.

Comparative Analysis of USP30 Inhibitors

The following tables summarize the key quantitative data for **15-Oxospiramilactone** (S3), Compound 39, and FT385, highlighting their potency and cellular effects.

Table 1: In Vitro Potency of USP30 Inhibitors

Inhibitor	Type	IC50 (in vitro)	Assay Method	Reference
15-Oxospiramilactone (S3)	Covalent	Not explicitly quantified in the same format	Cellular assays and interaction with catalytic cysteine demonstrated.[1]	[1]
Compound 39	Non-covalent	~20 nM	Ubiquitin-Rhodamine 110 Assay	[2][3][4]
FT385	Covalent	~1 nM	Ubiquitin-Rhodamine 110 Assay	[5]
MF-094	Non-covalent	0.12 μ M	Ubiquitin-Rhodamine Cleavage Assay	[1]
USP30-IN-20	Not specified	12.8 μ M	Not specified	[4]
Q14 (polypeptide)	Not specified	57.2 nM	Not specified	[4]

Table 2: Cellular Effects of USP30 Inhibitors

Inhibitor	Cellular Effect	Cell Line(s)	Assay(s)	Reference
15-Oxospiramilactone (S3)	Promotes mitochondrial fusion; Increases non-degradative ubiquitination of Mfn1/2.[6][7]	MEFs, RGCs	Microscopy, Western Blot	[6][7]
Compound 39	Enhances mitophagy and pexophagy; Increases ubiquitination of TOMM20 and SYNJ2BP.[2][3]	SHSY5Y, U2OS, hTERT-RPE1	mito-QC, Keima-SKL, Western Blot	[2][3][8]
FT385	Enhances mitophagy; Increases ubiquitination of TOM20.[5]	SHSY5Y, hTERT-RPE1	Western Blot, Proteomics	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Deubiquitinase (DUB) Activity Assay (Ubiquitin-Rhodamine 110)

This assay measures the enzymatic activity of USP30 by monitoring the cleavage of a fluorogenic substrate.

- Principle: Ubiquitin-Rhodamine 110 (Ub-Rho110) is a substrate where the rhodamine 110 fluorophore is quenched. Upon cleavage by a DUB like USP30, the liberated rhodamine 110 fluoresces, and the increase in fluorescence is proportional to enzyme activity.[9][10][11]
- Materials:

- Recombinant human USP30
- Ubiquitin-Rhodamine 110 substrate
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA, 0.05% Tween-20)
- 384-well black plates
- Plate reader with fluorescence detection (Excitation: 485 nm, Emission: 535 nm)
- Procedure:
 - Prepare serial dilutions of the test inhibitor (e.g., **15-Oxospiramilactone**, Compound 39, FT385) in assay buffer.
 - Add a fixed concentration of recombinant USP30 to each well of the 384-well plate.
 - Add the diluted inhibitor to the wells and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
 - Initiate the reaction by adding the Ub-Rho110 substrate to a final concentration of 100-250 nM.[\[12\]](#)
 - Immediately begin monitoring the fluorescence intensity over time using a plate reader.
 - Calculate the initial reaction rates (slopes of the fluorescence curves).
 - Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Cellular Mitophagy Assay (mito-QC)

This assay utilizes a pH-sensitive fluorescent reporter to quantify mitophagy.

- Principle: The mito-QC reporter consists of a tandem mCherry-GFP tag targeted to the mitochondria. In the neutral pH of the mitochondrial matrix, both mCherry and GFP fluoresce. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the GFP fluorescence is quenched, while the mCherry fluorescence remains

stable. The ratio of mCherry to GFP fluorescence thus serves as a measure of mitophagy.

[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Materials:
 - Cells stably expressing the mito-QC reporter (e.g., SHSY5Y-mito-QC)
 - USP30 inhibitor (e.g., Compound 39)
 - Mitophagy inducer (e.g., Oligomycin and Antimycin A, or CCCP)
 - Culture medium and plates
 - High-content imaging system or flow cytometer
- Procedure:
 - Seed mito-QC expressing cells in appropriate culture plates.
 - Treat the cells with the USP30 inhibitor or vehicle control for a specified duration (e.g., 24-96 hours).
 - Optional: Induce mitophagy by treating with a mitochondrial depolarizing agent.
 - Acquire images using a high-content imaging system, capturing both mCherry and GFP channels.
 - Alternatively, harvest cells and analyze by flow cytometry, measuring the fluorescence intensity in both channels.
 - Quantify mitophagy by determining the ratio of mCherry-positive puncta (mitolysosomes) to GFP-positive mitochondria or by analyzing the shift in the mCherry/GFP fluorescence ratio in the cell population.

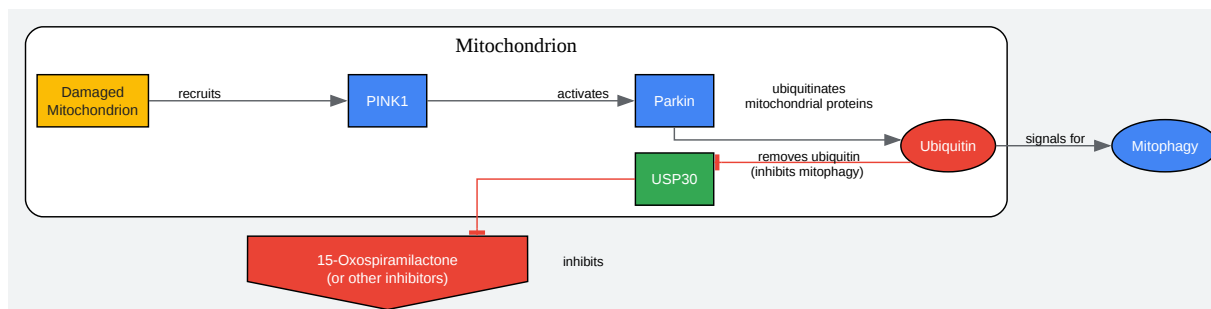
Cellular Pexophagy Assay (Keima-SKL)

This assay uses a pH-sensitive fluorescent reporter targeted to peroxisomes to measure pexophagy.

- Principle: The Keima-SKL reporter consists of the pH-sensitive fluorescent protein Keima fused to a peroxisomal targeting signal (SKL). At the neutral pH of the peroxisomal matrix, Keima has a specific excitation spectrum. Upon delivery to the acidic lysosome during pexophagy, the excitation spectrum of Keima shifts. The ratio of fluorescence intensity at the two different excitation wavelengths provides a quantitative measure of pexophagy.[\[8\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Materials:
 - Cells stably expressing the Keima-SKL reporter (e.g., U2OS-Keima-SKL)
 - USP30 inhibitor (e.g., Compound 39)
 - Culture medium and plates
 - Confocal microscope with dual-excitation capabilities
- Procedure:
 - Seed Keima-SKL expressing cells in imaging-compatible plates.
 - Treat the cells with the USP30 inhibitor or vehicle control for an extended period (e.g., 96 hours) to observe effects on basal pexophagy.[\[8\]](#)
 - Acquire images using a confocal microscope, exciting Keima at both its neutral pH (e.g., 440 nm) and acidic pH (e.g., 561 nm) excitation wavelengths.
 - Quantify pexophagy by calculating the ratio of the acidic to the neutral Keima signal. An increase in this ratio indicates an increase in pexophagy.

Visualizations

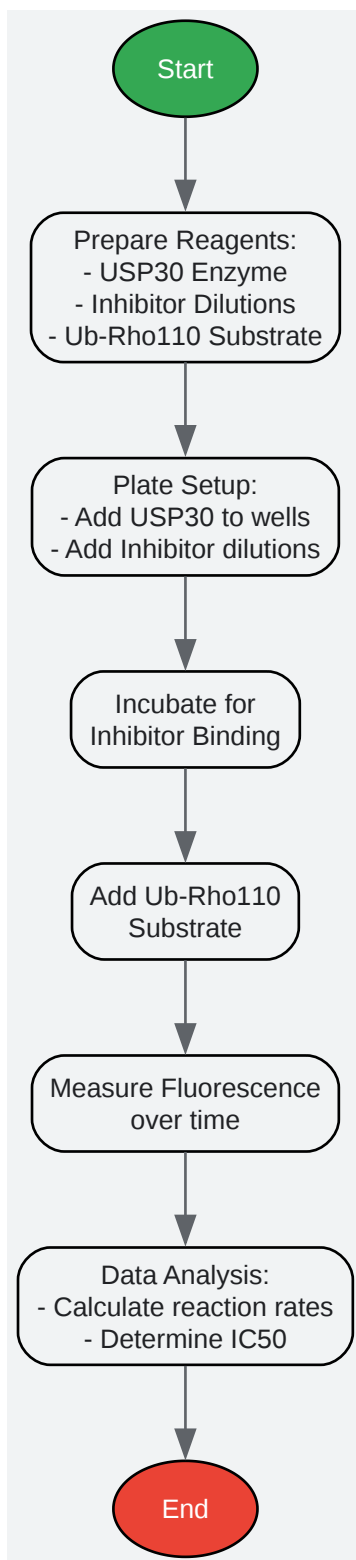
Signaling Pathway of USP30 in Mitophagy



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Caption: USP30 antagonizes PINK1/Parkin-mediated mitophagy, which is reversed by inhibitors.

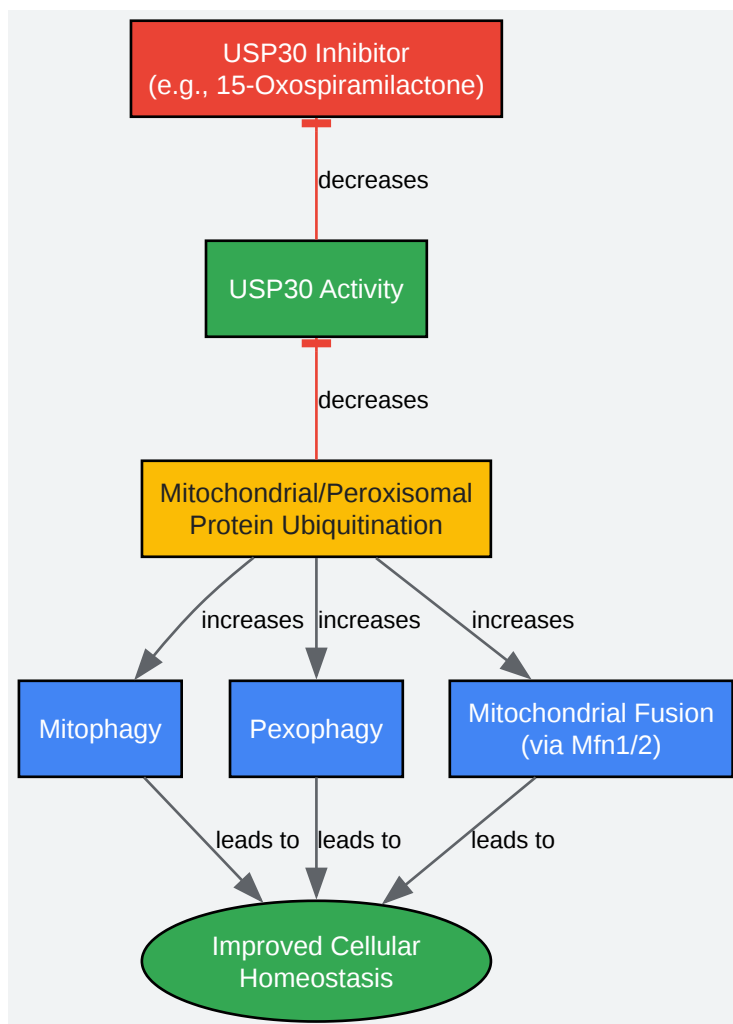
Experimental Workflow for In Vitro DUB Assay



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Caption: Workflow for determining USP30 inhibitor potency using a fluorescence-based assay.

Logical Relationship of USP30 Inhibition and Cellular Outcomes



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Caption: Inhibition of USP30 leads to increased ubiquitination and downstream cellular benefits.

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